molecular formula C14H13ClN4O2S B10910534 1-[(4-chlorophenoxy)methyl]-N-(4,5-dihydro-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide

1-[(4-chlorophenoxy)methyl]-N-(4,5-dihydro-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B10910534
M. Wt: 336.8 g/mol
InChI Key: RNZVMLNBCUJDQG-UHFFFAOYSA-N
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Description

1-[(4-CHLOROPHENOXY)METHYL]-N~3~-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-CHLOROPHENOXY)METHYL]-N~3~-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the thiazole ring: The thiazole moiety can be synthesized by reacting a suitable α-haloketone with thiourea.

    Coupling of the chlorophenoxy group: This step involves the reaction of 4-chlorophenol with formaldehyde to form the chlorophenoxymethyl group, which is then coupled with the pyrazole-thiazole intermediate.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-CHLOROPHENOXY)METHYL]-N~3~-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(4-CHLOROPHENOXY)METHYL]-N~3~-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 1-[(4-CHLOROPHENOXY)METHYL]-N~3~-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE exerts its effects involves interaction with specific molecular targets:

    Molecular Targets: Enzymes or receptors that are involved in biological pathways.

    Pathways Involved: The compound may inhibit or activate specific enzymes, leading to changes in cellular processes such as signal transduction, metabolism, or gene expression.

Comparison with Similar Compounds

  • 1-[(4-BROMOPHENOXY)METHYL]-N~3~-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE
  • 1-[(4-METHOXYPHENOXY)METHYL]-N~3~-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE

Comparison:

  • Uniqueness: The presence of the chlorophenoxy group in 1-[(4-CHLOROPHENOXY)METHYL]-N~3~-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE may confer unique biological activities compared to its bromophenoxy or methoxyphenoxy analogs.
  • Biological Activity: The specific substituents on the phenoxy group can significantly influence the compound’s interaction with biological targets, potentially altering its efficacy and selectivity.

This detailed overview provides a comprehensive understanding of 1-[(4-CHLOROPHENOXY)METHYL]-N~3~-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C14H13ClN4O2S

Molecular Weight

336.8 g/mol

IUPAC Name

1-[(4-chlorophenoxy)methyl]-N-(4,5-dihydro-1,3-thiazol-2-yl)pyrazole-3-carboxamide

InChI

InChI=1S/C14H13ClN4O2S/c15-10-1-3-11(4-2-10)21-9-19-7-5-12(18-19)13(20)17-14-16-6-8-22-14/h1-5,7H,6,8-9H2,(H,16,17,20)

InChI Key

RNZVMLNBCUJDQG-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=N1)NC(=O)C2=NN(C=C2)COC3=CC=C(C=C3)Cl

Origin of Product

United States

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